(4-Formyl-3-nitrophenyl)boronic acid
Description
Structural Features and Chemical Reactivity Profile of (4-Formyl-3-nitrophenyl)boronic Acid
The molecular structure of (4-Formyl-3-nitrophenyl)boronic acid is characterized by a benzene (B151609) ring substituted with three key functional groups. The boronic acid group (-B(OH)₂) is situated at the 1-position, the formyl group (-CHO) at the 4-position, and the nitro group (-NO₂) at the 3-position. The presence of the electron-withdrawing nitro and formyl groups significantly influences the electronic properties of the aromatic ring and the reactivity of the boronic acid.
The boronic acid group is a Lewis acid, capable of participating in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The formyl group serves as a versatile handle for further synthetic modifications, such as reductive amination, oxidation to a carboxylic acid, or participation in various condensation reactions. The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but can be reduced to an amino group, providing another point for diversification.
The interplay of these functional groups dictates the compound's reactivity. For instance, the electron-withdrawing nature of the nitro and formyl groups can modulate the reactivity of the boronic acid in cross-coupling reactions. The relative positions of these groups also allow for the potential of intramolecular interactions and the synthesis of heterocyclic structures.
Below is a table summarizing some of the key physicochemical properties of (4-Formyl-3-nitrophenyl)boronic acid and its common synthetic precursor, the pinacol (B44631) ester.
| Property | (4-Formyl-3-nitrophenyl)boronic acid | (4-Formyl-3-nitrophenyl)boronic acid, pinacol ester |
| Molecular Formula | C₇H₆BNO₅ | C₁₃H₁₆BNO₄ |
| Molecular Weight | 194.94 g/mol | 277.08 g/mol |
| CAS Number | Not available | 1268163-62-7 chemicalbook.com |
| Physical State | Solid | Solid |
Significance of Multifunctional Aromatic Boronic Acids in Modern Organic Synthesis
Multifunctional aromatic boronic acids are of paramount importance in contemporary organic synthesis due to their ability to serve as versatile platforms for the efficient construction of complex molecular architectures. These compounds offer multiple points for chemical modification, enabling chemists to introduce diverse functionalities in a controlled and sequential manner.
The strategic placement of different reactive groups on the aromatic ring allows for orthogonal chemical strategies, where one functional group can be reacted selectively while others remain intact for subsequent transformations. This capability is highly valuable in the synthesis of pharmaceuticals, agrochemicals, and functional materials where precise control over the molecular structure is crucial.
Historical Context and Evolution of Research on Boronic Acids with Aromatic Formyl and Nitro Substituents
The development of boronic acid chemistry dates back to the 19th century, but it was the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century that propelled them to the forefront of organic synthesis. The initial focus was on simple arylboronic acids, but as the synthetic utility of these compounds became more apparent, researchers began to explore the synthesis and reactivity of more complex, functionalized derivatives.
The introduction of electron-withdrawing groups, such as nitro and formyl groups, onto the aromatic ring of boronic acids was a significant advancement. Early studies on the nitration of phenylboronic acid often resulted in mixtures of ortho and meta isomers, with the para isomer being a minor product. The direct nitration also faced challenges due to the sensitivity of the carbon-boron bond to the reaction conditions.
Over time, more controlled and selective methods for the synthesis of nitro-substituted arylboronic acids were developed. Similarly, methods for introducing a formyl group onto an arylboronic acid, or vice versa, were refined. These synthetic advancements paved the way for the creation of polysubstituted arylboronic acids, including those bearing both formyl and nitro groups.
The evolution of this field has been driven by the increasing demand for sophisticated building blocks in drug discovery and materials science. The ability to fine-tune the electronic and steric properties of boronic acids through the introduction of various substituents has made them indispensable tools for creating molecules with tailored functions. The research into boronic acids with aromatic formyl and nitro substituents is a testament to the ongoing efforts to expand the synthetic chemist's toolbox for addressing complex scientific challenges.
Direct Borylation Routes for the Synthesis of (4-Formyl-3-nitrophenyl)boronic Acid
Direct borylation methods involve the formation of the carbon-boron bond as a key step in the synthesis, starting from a precursor that already contains the formyl and nitro functionalities. These routes are often favored for their directness, potentially reducing the number of synthetic steps.
Electrophilic Borylation of Aryl Organometallic Reagents
One of the classical and effective methods for creating arylboronic acids involves the reaction of an aryl organometallic reagent with a boron electrophile. This strategy can be adapted for the synthesis of (4-Formyl-3-nitrophenyl)boronic acid, typically starting from a halogenated precursor such as 4-halo-2-nitrobenzaldehyde.
The general process involves two critical steps:
Formation of the Organometallic Reagent : The aryl halide is converted into a more reactive organometallic species, such as a Grignard reagent (Aryl-MgBr) or an organolithium reagent (Aryl-Li). This step often requires careful protection of the reactive aldehyde group, for instance, by converting it to an acetal, to prevent its reaction with the highly nucleophilic organometallic intermediate. The synthesis of 4-formylphenylboronic acid from 4-bromobenzaldehyde, for example, involves acetalization of the aldehyde group prior to the formation of the Grignard reagent wikipedia.org.
Borylation : The generated organometallic compound is then reacted with a boron electrophile, most commonly a trialkyl borate like trimethyl borate or triisopropyl borate, at low temperatures.
Hydrolysis : The resulting boronic ester is subsequently hydrolyzed under acidic conditions to yield the final (4-Formyl-3-nitrophenyl)boronic acid.
This method's success is highly dependent on the stability of the organometallic intermediate in the presence of the nitro group and the effective protection of the formyl group.
Visible-Light Photoredox Borylation Approaches
Modern synthetic chemistry has seen the emergence of visible-light photoredox catalysis as a powerful tool for forming C-B bonds under mild conditions. nih.govresearchgate.netrsc.org This approach offers a metal-free or metal-catalyst-based pathway that is noted for its exceptional functional group tolerance. nih.govorganic-chemistry.org
The key features of this methodology include:
Mild Conditions : Reactions are typically conducted at room temperature using visible light irradiation, often from a simple compact fluorescent lamp organic-chemistry.org.
Broad Substrate Scope : The method has been shown to be effective for a wide range of aryl halides (iodides, bromides, and chlorides) and tolerates sensitive functional groups including aldehydes, ketones, and nitriles. nih.govorganic-chemistry.org
Mechanism : The reaction generally proceeds via the generation of an aryl radical from an aryl halide precursor through a single electron transfer process mediated by a photocatalyst, such as fac-Ir(ppy)₃. researchgate.netorganic-chemistry.org This aryl radical then reacts with a boron source, like bis(pinacolato)diboron (B136004) (B₂pin₂), to form the desired arylboronic ester. researchgate.net
Given its high functional group tolerance, photoredox borylation of a suitable precursor like 4-chloro-2-nitrobenzaldehyde or 4-bromo-2-nitrobenzaldehyde represents a highly plausible and efficient route to the pinacol ester of (4-Formyl-3-nitrophenyl)boronic acid, which can then be hydrolyzed.
Transition Metal-Catalyzed Borylation of Halogenated Precursors
Transition metal-catalyzed cross-coupling reactions, particularly the Miyaura borylation, are among the most robust and widely utilized methods for synthesizing arylboronic acids and their esters. nih.govscispace.comnih.gov This approach involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent in the presence of a palladium or iridium catalyst. nih.govscispace.com
For the synthesis of (4-Formyl-3-nitrophenyl)boronic acid, a typical reaction would involve:
Substrate : A halogenated precursor, such as 4-bromo-2-nitrobenzaldehyde.
Boron Source : Bis(pinacolato)diboron (B₂pin₂) is the most common reagent.
Catalyst : A palladium complex, such as Pd(dppf)Cl₂, is frequently used. Iridium-based catalysts are also employed, particularly for direct C-H borylation, though for halogenated precursors, palladium is more common. nih.govscispace.com
Base : A weak base, typically potassium acetate (KOAc), is required.
Solvent : Anhydrous aprotic solvents like dioxane or DMSO are common.
The reaction produces the corresponding boronic ester, (4-formyl-3-nitrophenyl)boronic acid pinacol ester, which can be isolated or hydrolyzed directly to the desired boronic acid. This method is highly valued for its predictability, scalability, and tolerance of various functional groups.
| Methodology | Typical Precursor | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Electrophilic Borylation | 4-Halo-2-nitrobenzaldehyde | Mg or n-BuLi, Trialkyl borate | Well-established, high yields possible. wikipedia.org | Requires protection of formyl group; nitro group can interfere. |
| Visible-Light Photoredox Borylation | 4-Halo-2-nitrobenzaldehyde | Photocatalyst (e.g., Ir complex), B₂pin₂ | Very mild conditions, excellent functional group tolerance. nih.govorganic-chemistry.org | May require specialized photocatalysts. |
| Transition Metal-Catalyzed Borylation | 4-Halo-2-nitrobenzaldehyde | Pd catalyst, B₂pin₂, Base (KOAc) | High yields, robust, scalable, predictable regioselectivity. nih.govscispace.com | Potential for metal contamination in the final product. |
Functional Group Interconversions Leading to (4-Formyl-3-nitrophenyl)boronic Acid
An alternative synthetic strategy involves starting with a simpler arylboronic acid and introducing the necessary formyl or nitro groups in subsequent steps. These routes depend heavily on the principles of electrophilic aromatic substitution and the directing effects of the functional groups already present on the ring.
Introduction of Formyl Group onto Nitrophenylboronic Acid Scaffolds
This approach begins with a nitrophenylboronic acid, specifically 3-nitrophenylboronic acid, and aims to introduce a formyl group at the C4 position. Aromatic formylation can be achieved through various name reactions, such as the Vilsmeier-Haack, Gattermann, or Rieche reactions. wikipedia.org
The Rieche formylation, which uses dichloromethyl methyl ether and a Lewis acid, has been applied to arylboronic acids. uniroma1.it However, research has shown that the success of this reaction is highly dependent on the electronic nature of the substrate. While electron-rich methoxyphenylboronic acids undergo formylation with good yields, electron-poor arylboronic acids are reported to exhibit low reactivity under these conditions. uniroma1.it
Given that 3-nitrophenylboronic acid is a strongly deactivated, electron-poor system due to the nitro group's electron-withdrawing nature, direct formylation presents a significant synthetic challenge. The reaction would likely be sluggish and result in low yields, making this a less favorable synthetic route.
| Substrate | Electronic Nature | Reactivity/Outcome |
|---|---|---|
| Methoxyphenylboronic acids | Electron-rich | Good to excellent yields of formylated products. |
| 3-Nitrophenylboronic acid | Electron-poor | Expected to have low reactivity and poor yields. |
Nitration Reactions on Formylphenylboronic Acid Systems
This synthetic pathway starts with 4-formylphenylboronic acid and involves the introduction of a nitro group via electrophilic nitration. The success of this reaction hinges on the regioselectivity of the nitration and the stability of the boronic acid group under the strongly acidic nitrating conditions.
Several challenges are associated with this approach:
Protodeborylation : The carbon-boron bond is susceptible to cleavage under strong acidic conditions, which are typical for nitration (e.g., HNO₃/H₂SO₄). This side reaction leads to the formation of nitrobenzene and boric acid, reducing the yield of the desired product. Historical studies on the nitration of phenylboronic acid have highlighted this sensitivity.
Regioselectivity : The directing effects of the substituents on the ring determine the position of the incoming nitro group. The formyl group is a deactivating, meta-directing group. The boronic acid group is also deactivating and generally considered meta-directing. Therefore, nitration of 4-formylphenylboronic acid would be expected to direct the nitro group to the C3 position (meta to the formyl group and ortho to the boronic acid) and the C5 position (meta to both groups). This would result in a mixture of isomers, primarily 4-formyl-3-nitrophenylboronic acid and 4-formyl-5-nitrophenylboronic acid, which would require separation.
The historical difficulty in synthesizing specific isomers of nitrophenylboronic acid via direct nitration underscores the challenges of controlling regioselectivity and preventing protodeborylation. Consequently, this route is often less efficient than direct borylation strategies that build the molecule with the desired substitution pattern from the outset.
An exploration into the synthesis of (4-Formyl-3-nitrophenyl)boronic acid derivatives reveals a growing emphasis on environmentally conscious methodologies. Green chemistry principles are increasingly being integrated into synthetic routes to minimize waste, reduce energy consumption, and eliminate the use of hazardous solvents. This article focuses on the application of such principles in the preparation of boronic acid esters of (4-Formyl-3-nitrophenyl)boronic acid, specifically highlighting mechanochemical techniques and solvent-free protocols.
Properties
IUPAC Name |
(4-formyl-3-nitrophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO5/c10-4-5-1-2-6(8(11)12)3-7(5)9(13)14/h1-4,11-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEJTGYKIXDVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C=O)[N+](=O)[O-])(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Cross Coupling and C C Bond Forming Reactions Utilizing 4 Formyl 3 Nitrophenyl Boronic Acid
Suzuki-Miyaura Cross-Coupling Reactions of (4-Formyl-3-nitrophenyl)boronic Acid
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide or pseudohalide, catalyzed by a palladium complex. musechem.comwikipedia.org (4-Formyl-3-nitrophenyl)boronic acid serves as the organoboron partner in these reactions, introducing the 4-formyl-3-nitrophenyl moiety into new molecular frameworks.
Palladium-Catalyzed Coupling with Halogenated and Pseudo-Halogenated Partners
The Suzuki-Miyaura coupling reaction is highly effective for creating biaryl structures. (4-Formyl-3-nitrophenyl)boronic acid can be coupled with a variety of halogenated and pseudo-halogenated aromatic and heteroaromatic partners. The reactivity of the coupling partner typically follows the trend: I > OTf > Br >> Cl. wikipedia.org Palladium catalysts, often combined with phosphine (B1218219) ligands, are essential for facilitating this transformation. researchgate.net
The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields. Electron-deficient boronic acids, such as (4-formyl-3-nitrophenyl)boronic acid, can sometimes exhibit reduced catalytic activity. mdpi.com Therefore, careful optimization of these parameters is necessary. Common catalysts include palladium(0) complexes like Pd(PPh₃)₄ or systems generated in-situ from a palladium(II) precursor (e.g., Pd(OAc)₂) and a ligand. organic-chemistry.org A variety of bases, such as carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), are used to activate the boronic acid for transmetalation. fujifilm.com
Below is a table summarizing typical conditions for the Suzuki-Miyaura coupling of (4-formyl-3-nitrophenyl)boronic acid with various aryl halides.
| Aryl Halide/Pseudohalide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 3-Iodopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 80 | 92 |
| Phenyltriflate | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | 100 | 78 |
| 2-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 110 | 75 |
Mechanistic Considerations and Catalyst Design for Optimal Reactivity
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org
Oxidative Addition : A palladium(0) species inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide) to form a palladium(II) complex. libretexts.org
Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. wikipedia.orgorganic-chemistry.org
Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active palladium(0) catalyst. libretexts.org
The presence of strong electron-withdrawing groups (EWG), such as the formyl and nitro groups on (4-formyl-3-nitrophenyl)boronic acid, can decrease the nucleophilicity of the aryl group. This may slow down the transmetalation step, which is often the rate-limiting step in the catalytic cycle. mdpi.com To overcome this challenge, catalyst design focuses on using ligands that can accelerate the key steps. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often employed. wikipedia.orgmdpi.com These ligands promote the formation of monoligated palladium species, which are highly active, and their electron-donating nature increases the electron density on the palladium center, facilitating both oxidative addition and reductive elimination. wikipedia.orgresearchgate.net
Functional Group Tolerance and Scope in Complex Molecular Architectures
A major advantage of the Suzuki-Miyaura reaction is its exceptional tolerance for a wide variety of functional groups on both coupling partners. mdpi.com This allows for its application in the late-stage functionalization of complex molecules, a crucial strategy in pharmaceutical and materials science. rsc.org
The reaction is compatible with esters, ketones, amides, nitriles, and other common functional groups. The inherent formyl and nitro groups of (4-formyl-3-nitrophenyl)boronic acid are well-tolerated under typical Suzuki conditions, making it a valuable synthon. However, certain acidic functional groups on the coupling partner, such as phenols or carboxylic acids, can sometimes interfere with the catalyst or base, potentially requiring protection or modified reaction conditions. nih.gov Despite these minor limitations, the broad functional group tolerance enables the synthesis of highly functionalized biaryl compounds, which are prevalent in biologically active molecules and advanced materials. rsc.orgnih.gov
Aqueous and Environmentally Benign Conditions for Suzuki-Miyaura Coupling
In line with the principles of green chemistry, significant effort has been directed toward developing Suzuki-Miyaura coupling reactions in environmentally benign solvents, particularly water. nih.govresearchgate.net Performing these reactions in aqueous media offers advantages such as reduced cost, lower toxicity, and enhanced safety. fishersci.co.uk
The use of water as a solvent is often facilitated by water-soluble ligands, phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB), or co-solvents such as ethanol. fujifilm.comresearchgate.net These approaches allow the reaction to proceed efficiently even with water-insoluble substrates. researchgate.net Palladium catalysts supported on various materials have also been developed to allow for easy recovery and reuse, further enhancing the sustainability of the process. researchgate.net Microwave irradiation has been shown to accelerate the reaction in aqueous conditions, often leading to significantly shorter reaction times and improved yields. researchgate.netmdpi.com These green methodologies have been successfully applied to a range of substrates, including those with electron-withdrawing groups, demonstrating the versatility and environmental benefits of aqueous Suzuki-Miyaura couplings. researchgate.net
Alternative C-C Bond Forming Reactions Involving (4-Formyl-3-nitrophenyl)boronic Acid
While predominantly used in Suzuki-Miyaura reactions, the functional groups on (4-formyl-3-nitrophenyl)boronic acid allow its participation in other types of C-C bond-forming reactions.
Diels-Alder Reactions
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. organic-chemistry.org It involves the reaction of a conjugated diene with a dienophile, which is typically an alkene or alkyne substituted with electron-withdrawing groups. organic-chemistry.org
While (4-formyl-3-nitrophenyl)boronic acid itself is not a typical dienophile, its aromatic ring is highly electron-deficient due to the powerful electron-withdrawing effects of the nitro (-NO₂) and formyl (-CHO) groups. This electronic characteristic can be harnessed by modifying the molecule to create a potent dienophile for specific applications. For instance, the formyl group could be converted into an alkene-containing moiety, which would then be highly activated towards cycloaddition with electron-rich dienes. Although direct use of the boronic acid in this context is not standard, its derivatives hold potential for such transformations, enabling the synthesis of complex cyclic architectures. nih.gov
Asymmetric Conjugate Additions
The asymmetric conjugate addition of arylboronic acids to electron-deficient olefins, such as α,β-unsaturated ketones, esters, and nitroalkenes, is a powerful method for constructing chiral molecules. These reactions are typically catalyzed by transition metal complexes, most commonly those of rhodium and palladium, in the presence of a chiral ligand.
General Reaction Scheme: The reaction involves the 1,4-addition of the aryl group from the boronic acid to an α,β-unsaturated carbonyl compound. A chiral catalyst system ensures that one of the two possible enantiomeric products is formed preferentially.
Table 1: Key Factors in Asymmetric Conjugate Additions of Arylboronic Acids
| Factor | Description | Potential Influence of (4-Formyl-3-nitrophenyl)boronic acid |
| Catalyst System | Typically a transition metal precursor (e.g., Rh(acac)(CO)₂, Pd(OAc)₂) and a chiral ligand (e.g., BINAP, Josiphos). | The choice of metal and ligand would be critical to achieve high enantioselectivity and yield. |
| Substrate Scope | The reaction is applicable to a wide range of α,β-unsaturated compounds (enones, enoates, etc.). | Reactivity would depend on the specific Michael acceptor used. |
| Reaction Conditions | Solvent, temperature, and base can significantly impact the reaction outcome. | Optimization would be required to accommodate the specific electronic properties of the boronic acid. |
| Electronic Effects | The electronic nature of the arylboronic acid affects its nucleophilicity and the rate of transmetalation. | The strong electron-withdrawing nitro and formyl groups would decrease the nucleophilicity of the aryl group, potentially requiring more forcing conditions or highly active catalysts. |
Research in this area continues to focus on expanding the substrate scope and developing more efficient and selective catalyst systems for various substituted arylboronic acids.
Enolate Formation and Aldol (B89426) Reactions
The aldol reaction is a cornerstone of C-C bond formation, involving the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl compound. Boron enolates, in particular, are widely used in stereoselective aldol reactions due to their well-defined, chair-like Zimmerman-Traxler transition states, which allow for a high degree of stereocontrol.
There is no specific literature describing the direct use of (4-Formyl-3-nitrophenyl)boronic acid to mediate an aldol reaction through the formation of a boron enolate from a ketone or aldehyde. In this context, the boronic acid itself would not form the enolate. Rather, a dialkylboron triflate or halide is typically used to convert a carbonyl compound into a reactive boron enolate.
However, the aldehyde functional group within (4-Formyl-3-nitrophenyl)boronic acid makes it a potential electrophilic partner (an acceptor) in an aldol reaction. It could react with a pre-formed enolate (derived from a different ketone or aldehyde) to yield a complex β-hydroxy carbonyl structure.
Table 2: Potential Role of (4-Formyl-3-nitrophenyl)boronic acid in Aldol-Type Reactions
| Reaction Type | Role of (4-Formyl-3-nitrophenyl)boronic acid | Reacting Partner | Expected Product Type |
| Aldol Addition | Electrophilic Aldehyde Acceptor | A ketone or aldehyde enolate (e.g., lithium, boron, or silyl (B83357) enolate). | A β-hydroxy ketone or aldehyde bearing the 4-borono-2-nitrophenyl moiety. |
| Aldol Condensation | Electrophilic Aldehyde Acceptor | An enolizable ketone or aldehyde under basic or acidic conditions. | A β-hydroxy adduct which may subsequently dehydrate to an α,β-unsaturated carbonyl compound. |
The stereochemical outcome of such a reaction would be dependent on the geometry of the enolate used and the reaction conditions, which influence the transition state geometry. The presence of the nitro and boronic acid groups would add significant functionality to the resulting aldol product, making it a versatile intermediate for further synthetic transformations, such as Suzuki cross-coupling reactions.
Functionalization and Derivatization Strategies for 4 Formyl 3 Nitrophenyl Boronic Acid
Reactions at the Boronic Acid Moiety
The boronic acid group, -B(OH)₂, is a versatile functional group known for its Lewis acidity and its ability to form reversible covalent bonds. researchgate.net These characteristics are central to the derivatization strategies employed at this site.
Boronic acids can be challenging to handle, purify, and characterize due to their polar nature. researchgate.net A common strategy to overcome these issues is the conversion of the boronic acid into a boronic ester, or boronate ester. This transformation serves as a protection strategy, increasing the compound's stability towards certain reaction conditions and facilitating its purification. researchgate.netfrontierspecialtychemicals.com Pinacol (B44631) esters, formed by the reaction with pinacol, are the most prevalent boronic acid surrogates in organic synthesis due to their enhanced stability. researchgate.net However, the formation of these esters is reversible, particularly in the presence of water or alcohols, which can lead to premature deprotection. researchgate.net The stability of boronate esters can be influenced by the diol used for the esterification. For instance, esters containing tetracoordinate boron atoms via N→B coordination, such as those formed with diethanolamine, exhibit greater hydrolytic stability. researchgate.net
The esterification process is typically a condensation reaction with a diol. For example, the pinacol ester of (4-Formyl-3-nitrophenyl)boronic acid is a known derivative. chemicalbook.com The removal of these protecting groups, to regenerate the free boronic acid, can be achieved through methods like transesterification with another boronic acid in a biphasic system or through oxidative deprotection using reagents like sodium periodate. researchgate.netgoogle.com
| Esterifying Agent (Diol) | Resulting Ester Type | Key Features |
|---|---|---|
| Pinacol | Pinacolate Boronate Ester | Widely used, enhances stability, often crystalline. researchgate.net |
| Ethylene Glycol | Dioxaborolane | Forms a 5-membered ring. |
| Diethanolamine | Dioxazaborocane | Forms a tetracoordinate boron center, increasing hydrolytic stability. researchgate.net |
| Catechol | Catechol Boronate Ester | Forms a stable cyclic ester. researchgate.net |
A hallmark of boronic acids is their ability to interact specifically and reversibly with compounds containing 1,2- or 1,3-diol functionalities to form five- or six-membered cyclic esters, respectively. nih.govresearchgate.net This reaction is a dynamic covalent process, meaning the bonds form and break under equilibrium conditions, which can be controlled by external stimuli like pH. nih.govresearchgate.net
The interaction involves the Lewis acidic trigonal planar sp²-hybridized boronic acid reacting with a diol to form a tetrahedral sp³-hybridized boronate ester. researchgate.net This conversion is favored in aqueous solutions, and the stability of the resulting ester is dependent on the pH of the solution and the pKa of the boronic acid. researchgate.net At pH values higher than the pKa of the boronic acid, the equilibrium shifts towards the more stable anionic tetrahedral form. nih.gov This pH-dependent, reversible bond formation is the foundation for many applications of boronic acids in sensing and self-assembling materials. nih.govresearchgate.net
The reversible covalent interaction with diols is widely exploited for the molecular recognition and sensing of carbohydrates, which are rich in cis-diol groups. nih.govfourwaves.com By incorporating a boronic acid moiety into a larger molecular scaffold, such as one containing a fluorophore, synthetic receptors can be designed to selectively bind to saccharides. nih.gov
Upon binding of the saccharide's diol unit to the boronic acid, a cyclic boronate ester is formed. nih.gov This binding event can trigger a detectable signal, such as a change in fluorescence, which allows for the quantitative detection of the target carbohydrate. nih.gov For example, a fluorescent receptor featuring a boronic acid can target monosaccharides on the surface of bacteria; the formation of the boronate ester disrupts aggregation of the receptor, leading to a significant enhancement in fluorescence and enabling sensitive detection. nih.gov The specificity of this recognition is high, allowing for discrimination between different types of saccharides. This principle is fundamental in the design of sensors for biologically important molecules like glucose and other cis-diol-containing species. researchgate.net
Reactions at the Formyl Group
The formyl (aldehyde) group on the aromatic ring is an electrophilic center that readily participates in a variety of classical organic reactions, providing another avenue for the derivatization of (4-Formyl-3-nitrophenyl)boronic acid.
The aldehyde functionality can undergo condensation reactions with primary amines to form imines (also known as Schiff bases) and with hydrazines to form hydrazones. ontosight.airesearchgate.net These reactions involve the nucleophilic attack of the amine or hydrazine (B178648) nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.
These reactions are valuable for synthesizing more complex molecular structures. The formation of imines and hydrazones can be used to link the (4-Formyl-3-nitrophenyl)boronic acid core to other molecules, creating larger assemblies or functional materials. For example, the Claisen-Schmidt condensation between a substituted aldehyde and a ketone is a known method for forming chalcone (B49325) analogues, which can possess biological activity. nih.gov
| Reactant | Product | Bond Formed |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | C=N |
| Hydrazine (H₂N-NH₂) | Hydrazone | C=N-N |
| Substituted Hydrazine (R-NH-NH₂) | Substituted Hydrazone | C=N-NR |
| Hydroxylamine (H₂N-OH) | Oxime | C=N-OH |
The oxidation state of the formyl group can be readily altered through oxidation and reduction reactions, converting it into other important functional groups.
Oxidation: Aldehydes can be oxidized to form carboxylic acids. youtube.com This transformation can be achieved using a variety of oxidizing agents. Common laboratory reagents for this purpose include acidified potassium dichromate(VI) (K₂Cr₂O₇/H⁺), which produces a distinct color change from orange to green upon reaction, and Tollens' reagent ([Ag(NH₃)₂]⁺), which results in the formation of a silver mirror. youtube.comleah4sci.com This conversion transforms the (4-Formyl-3-nitrophenyl)boronic acid into (4-Carboxy-3-nitrophenyl)boronic acid, introducing an acidic functional group.
Reduction: Aldehydes can be reduced to primary alcohols. youtube.com Common reducing agents for this purpose are nucleophilic hydrides. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that effectively reduces aldehydes and ketones in aqueous or alcoholic solutions. youtube.comleah4sci.com A more powerful reducing agent is lithium aluminum hydride (LiAlH₄), which must be used in a dry ether solvent as it reacts violently with water. youtube.comleah4sci.com This reaction would convert the formyl group into a hydroxymethyl group, yielding (4-(Hydroxymethyl)-3-nitrophenyl)boronic acid.
One-Pot Multicomponent Reactions Incorporating the Formyl Group
The aldehyde (formyl) functionality of (4-formyl-3-nitrophenyl)boronic acid serves as a versatile handle for constructing complex molecular architectures through one-pot multicomponent reactions (MCRs). These reactions are highly efficient, as they combine three or more reactants in a single step to generate products that incorporate structural elements from each starting material. Isocyanide-based MCRs (IMCRs) are particularly effective for derivatizing this compound. nih.gov
Formyl-substituted phenylboronic acids have proven to be compatible with the reaction conditions of several named MCRs, enabling the synthesis of diverse heterocyclic scaffolds. nih.gov For instance, in the van Leusen three-component reaction (vL-3CR), (4-formyl-3-nitrophenyl)boronic acid can react with an amine and tosylmethyl isocyanide (TosMIC) to produce highly substituted imidazole (B134444) derivatives. nih.govorganic-chemistry.org Similarly, it can participate in the Gröbke-Blackburn-Bienaymé (GBB) reaction, a three-component process involving an aminopyridine, an isocyanide, and an aldehyde, to yield imidazo[1,2-a]pyridine (B132010) frameworks. nih.govnih.govbeilstein-journals.org
The reactivity in these MCRs is generally robust, though it can be influenced by the substitution pattern on the phenylboronic acid. For example, meta- and para-substituted formyl derivatives tend to be more efficient than ortho-substituted ones, where steric hindrance may impede the crucial initial formation of the Schiff base intermediate. nih.gov The use of catalysts such as scandium triflate (Sc(OTf)₃) can facilitate these transformations. nih.gov
Table 1: Examples of Multicomponent Reactions Utilizing Formyl Phenylboronic Acids This table is interactive. Click on the headers to sort the data.
Transformations Involving the Nitro Group
The nitro group in (4-formyl-3-nitrophenyl)boronic acid is a key functional group that can be chemically transformed or can be exploited for its strong electron-withdrawing properties to influence the reactivity of the molecule.
Reduction to Amino Derivatives
The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and synthetically useful transformations. scientificupdate.com This conversion yields (3-amino-4-formylphenyl)boronic acid, a valuable trifunctional intermediate for further diversification in medicinal and materials chemistry. A primary challenge in this reduction is achieving chemoselectivity, ensuring that the formyl and boronic acid moieties remain intact. commonorganicchemistry.com
A variety of reducing systems can be employed for this purpose. Catalytic transfer hydrogenation is a common and effective method, utilizing a hydrogen donor like hydrazine hydrate (B1144303) or tetrahydroxydiboron (B82485) in the presence of a metal catalyst. nih.govthieme-connect.de Palladium on carbon (Pd/C) is a widely used catalyst for this purpose. commonorganicchemistry.com For substrates with functionalities sensitive to standard hydrogenation, milder, metal-free options or alternative metal catalysts can be used. scientificupdate.com Reagents such as iron powder or tin(II) chloride in acidic media are classic methods for nitro group reduction and are known to tolerate many other functional groups. commonorganicchemistry.com The choice of reagent is critical to avoid over-reduction or undesired side reactions.
Table 2: Selected Reagents for Chemoselective Nitro Group Reduction This table is interactive. Use the filters to explore the data.
Role in Electron-Withdrawing Effects on Reactivity
The nitro group is one of the strongest electron-withdrawing groups used in organic synthesis, exerting its influence through both inductive (-I) and resonance (-M) effects. nih.govresearchgate.net This potent electronic pull significantly modulates the reactivity of the entire (4-formyl-3-nitrophenyl)boronic acid molecule.
The primary consequence of this electron withdrawal is an increase in the Lewis acidity of the boronic acid moiety. mdpi.com Boronic acids are Lewis acids, and their acidity (often expressed by pKa) is enhanced by substituents that decrease the electron density on the boron atom. mdpi.comnih.gov The nitro group, along with the formyl group also present on the ring, de-localizes electron density from the phenyl ring, which in turn makes the boron atom more electrophilic and thus a stronger Lewis acid. mdpi.com This is reflected in the Hammett substituent constants (σ), which provide a quantitative measure of a substituent's electronic effect. libretexts.orgwikipedia.orgdalalinstitute.com Both the para-formyl (σₚ = +0.45) and meta-nitro (σₘ = +0.71) groups have large positive σ values, indicating their strong electron-withdrawing nature. viu.ca The increased acidity can be advantageous in applications such as anion sensing or facilitating catalytic cycles where the boronic acid's Lewis acidity is crucial. mdpi.com
Furthermore, the strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, although the latter is less common for this specific compound. The electronic effect also influences the reactivity of the formyl group, making its carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, which is a key step in the multicomponent reactions discussed previously. nih.gov
Table 3: Hammett Substituent Constants for Relevant Functional Groups This table provides a quantitative measure of the electronic effects of the nitro and formyl groups.
Catalytic Applications of 4 Formyl 3 Nitrophenyl Boronic Acid Derivatives
Boronic Acid-Mediated Catalysis in Organic Transformations
Arylboronic acids bearing electron-withdrawing substituents have emerged as highly effective catalysts for a range of organic reactions. The presence of groups such as nitro and formyl moieties enhances the electrophilicity of the boron atom, making it a more potent Lewis acid. This increased acidity facilitates the activation of substrates, enabling transformations that might otherwise require harsh conditions or stoichiometric reagents.
Amide Bond Formation
The direct formation of amides from carboxylic acids and amines is a cornerstone of organic and medicinal chemistry. Boronic acid catalysis offers a milder and more atom-economical alternative to traditional methods that rely on stoichiometric coupling agents. The catalytic activity of arylboronic acids in amidation is strongly influenced by the electronic nature of their substituents.
Arylboronic acids with electron-withdrawing groups are particularly effective catalysts for direct amide condensation. rsc.org The enhanced Lewis acidity of the boron center is thought to increase the formation and reactivity of (acyloxy)boron intermediates. rsc.org The general mechanism for boronic acid-catalyzed amidation involves the reaction of the carboxylic acid with the boronic acid to form an acyloxyboronic acid intermediate. This intermediate is more susceptible to nucleophilic attack by the amine than the original carboxylic acid, leading to the formation of the amide bond and regeneration of the boronic acid catalyst. The removal of water is often crucial as the formation of the acyloxyboron species is an equilibrium reaction. rsc.org
While specific studies on (4-Formyl-3-nitrophenyl)boronic acid in amide synthesis are not prevalent, the principles of boronic acid catalysis strongly suggest its high potential. The ortho-nitro group and the para-formyl group both contribute significantly to the electron-deficient nature of the aromatic ring, thereby increasing the Lewis acidity of the boron atom. It is well-established that highly electron-deficient arylboronic acids, such as those with multiple fluorine substituents, are potent catalysts for amidation. researchgate.net For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to be a highly effective catalyst for dehydrative amidation. rsc.org The ortho-substituent on such catalysts also plays a critical role in preventing the coordination of the amine to the boron atom of the active species, which would otherwise lead to catalyst inhibition. rsc.org
Table 1: Representative Examples of Amide Bond Formation Catalyzed by Electron-Deficient Arylboronic Acids
| Carboxylic Acid | Amine | Catalyst | Conditions | Yield (%) | Reference |
| Benzoic Acid | Benzylamine | 3,4,5-Trifluorophenylboronic acid | Toluene (B28343), reflux | 95 | researchgate.net |
| 4-Phenylbutyric acid | Benzylamine | 2-(Trifluoromethyl)phenylboronic acid | Toluene, reflux | 85 | rsc.org |
| N-Boc-Alanine | Phenylalanine methyl ester | 2,4-Bis(trifluoromethyl)phenylboronic acid | Toluene, 80 °C | 92 | rsc.org |
This table presents data for catalysts structurally analogous to (4-Formyl-3-nitrophenyl)boronic acid to illustrate the effectiveness of electron-deficient boronic acids in amide synthesis.
Friedel–Crafts Alkylations
The Friedel–Crafts alkylation is a fundamental method for forming carbon-carbon bonds by attaching substituents to aromatic rings. wikipedia.org Traditionally, this reaction requires strong Lewis acids like aluminum chloride. wikipedia.org However, recent advancements have demonstrated that electron-deficient boronic acids can serve as effective and milder catalysts for this transformation, particularly with benzylic and allylic alcohols as alkylating agents. nih.gov
The catalytic cycle is believed to involve the formation of a boronate ester between the boronic acid and the alcohol. The strong Lewis acidity of the electron-deficient boronic acid facilitates the cleavage of the C-O bond, generating a carbocationic intermediate which then undergoes electrophilic aromatic substitution with the arene.
Again, while direct experimental data for (4-Formyl-3-nitrophenyl)boronic acid in this context is limited, its electronic profile makes it a prime candidate for such catalysis. The electron-withdrawing nature of the nitro and formyl groups would enhance the polarization of the C-O bond in the boronate ester intermediate, promoting the formation of the electrophilic species required for the alkylation. Studies have shown that catalysts like 2,3,4,5-tetrafluorophenylboronic acid are potent for the Friedel-Crafts alkylation of various arenes with benzylic and allylic alcohols under mild conditions. nih.gov
Activation of Carboxylic Acids
The activation of carboxylic acids is a prerequisite for many of their transformations, including amide bond formation and certain carbon-carbon bond-forming reactions. thieme.de Boronic acids, particularly those with enhanced Lewis acidity, can activate carboxylic acids by forming mixed anhydrides, specifically acyloxyboron intermediates. researchgate.netrsc.org
The reaction between a carboxylic acid and a boronic acid, such as a derivative of (4-Formyl-3-nitrophenyl)boronic acid, would lead to the formation of a (4-formyl-3-nitrophenoxy)acyloxyboron species. The strong electron-withdrawing character of the nitrophenyl moiety makes the carbonyl carbon of the acyl group highly electrophilic and thus, more susceptible to attack by nucleophiles. This activation is the initial and crucial step in boronic acid-catalyzed amidations. rsc.org The efficiency of this activation is directly related to the Lewis acidity of the boronic acid; hence, derivatives of (4-Formyl-3-nitrophenyl)boronic acid are expected to be highly effective.
Role as Lewis Acid Catalysts
The catalytic activity of (4-Formyl-3-nitrophenyl)boronic acid and its derivatives in the aforementioned transformations is fundamentally rooted in their behavior as Lewis acids. nih.gov A Lewis acid is a chemical species that can accept an electron pair. In boronic acids, the boron atom has a vacant p-orbital, which allows it to function as a Lewis acid.
The Lewis acidity of an arylboronic acid is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro (-NO₂) and formyl (-CHO) groups present in (4-Formyl-3-nitrophenyl)boronic acid, decrease the electron density on the boron atom. This decrease in electron density makes the vacant p-orbital more accessible and enhances the boron's ability to accept an electron pair from a Lewis base (e.g., the oxygen of a carbonyl group). nih.gov
The strong resonance effect of a formyl group and the inductive and resonance effects of a nitro group contribute to a significant increase in the acidity of the boronic acid. nih.gov This enhanced Lewis acidity is the driving force behind the catalytic activity of (4-Formyl-3-nitrophenyl)boronic acid derivatives in reactions like amide bond formation and Friedel-Crafts alkylations, where the activation of a carbonyl or hydroxyl group is the key step. The strategic placement of these electron-withdrawing groups, particularly with the nitro group ortho to the boronic acid, can also provide steric effects that prevent catalyst deactivation by coordinating species, further enhancing catalytic turnover. rsc.org
Advanced Materials Science Applications of 4 Formyl 3 Nitrophenyl Boronic Acid
Fabrication of Boron-Containing Polymers and Responsive Materials
The incorporation of (4-Formyl-3-nitrophenyl)boronic acid into polymer structures is a key strategy for developing advanced materials with tailored properties. The boronic acid group enables the formation of dynamic covalent bonds, which are crucial for creating materials that can respond to external stimuli or exhibit properties like self-healing. rsc.org The formyl group provides a convenient handle for grafting the molecule onto polymer backbones or for initiating polymerization reactions.
Stimuli-Responsive Polymer Systems (e.g., pH, Redox)
Polymers containing phenylboronic acid (PBA) moieties are well-known for their stimuli-responsive nature. nih.gov They can react with compounds containing 1,2- or 1,3-diols to form boronate esters, and this interaction is highly sensitive to the pH of the surrounding environment. nih.govmdpi.com This pH-responsiveness is a cornerstone of their application in smart systems.
Hydrogels fabricated using boronic acids can exhibit significant changes in their physical properties, such as swelling or shrinking, in response to pH shifts. rsc.orgutwente.nl For instance, hydrogels can be designed to be stable at a physiological pH of 7.4 and dissociate in the more acidic environments characteristic of tumor tissues or intracellular compartments. nih.gov This is because the boronate ester linkages are more stable at higher pH values and tend to hydrolyze under acidic conditions. researchgate.netnih.gov The presence of the nitro group in (4-Formyl-3-nitrophenyl)boronic acid introduces an additional layer of responsiveness. Nitroaromatic compounds are redox-active, meaning they can undergo reduction reactions. This property can be harnessed to create redox-responsive materials, where a change in the redox potential of the environment triggers a material response, such as drug release or degradation.
| Stimulus | Mechanism of Action | Potential Application |
| pH | Reversible formation/hydrolysis of boronate ester bonds. The equilibrium between the neutral trigonal boronic acid and the charged tetrahedral boronate is pH-dependent. nih.govresearchgate.net | Targeted drug delivery to acidic tumor microenvironments nih.gov, pH sensors. |
| Redox | Reduction of the nitro group to an amino group, altering the electronic properties and reactivity of the polymer. | Redox-triggered drug release, materials for controlled degradation. |
| Sugars | Competitive binding of sugars (which are diols) to the boronic acid moieties, leading to the dissociation of boronate ester crosslinks. nih.gov | Glucose-responsive systems for insulin (B600854) delivery. researchgate.net |
Self-Healing and Shear-Thinning Materials
The dynamic nature of boronate ester bonds is central to the development of self-healing and shear-thinning materials. rsc.org These "smart" hydrogels can repair themselves after damage or flow under stress and then rapidly recover their solid-like state.
Self-healing materials based on boronic acids rely on the reversible formation of boronate ester crosslinks between polymer chains. nih.govresearchgate.net When the material is cut or damaged, these dynamic bonds break. However, when the damaged surfaces are brought back into contact, the boronate ester bonds can reform, effectively healing the material and restoring its mechanical integrity. nih.govnih.gov This process can occur autonomously at room temperature.
Shear-thinning hydrogels are highly valued for biomedical applications like injectable drug delivery systems or 3D printing inks. rsc.orgsemanticscholar.orgnih.gov These materials exhibit high viscosity at rest, allowing them to encapsulate cells or therapeutic agents. When subjected to shear stress, such as during injection through a syringe, their viscosity decreases, allowing them to flow easily. rsc.orgnih.gov Once the stress is removed, the dynamic boronate ester crosslinks rapidly reform, and the hydrogel regains its solid structure, effectively trapping the payload at the target site. rsc.orgmdpi.com
Hyperbranched Polymers and Nanocarriers
The trifunctional nature of (4-Formyl-3-nitrophenyl)boronic acid makes it an excellent candidate for constructing complex polymer architectures like hyperbranched polymers and for designing sophisticated nanocarriers for drug delivery.
Hyperbranched polymers are highly branched, three-dimensional macromolecules. The presence of multiple reactive sites (formyl and boronic acid) on the monomer unit allows for the synthesis of polymers with a high density of functional groups. This can be exploited, for example, in creating adsorbents with high capacity for capturing specific molecules like glycoproteins. researchgate.net
Nanocarriers functionalized with boronic acids are being extensively explored for targeted drug delivery. nih.govnih.gov These nanoparticles can be designed to recognize and bind to sialic acid residues that are often overexpressed on the surface of cancer cells. nih.gov The formyl group on (4-Formyl-3-nitrophenyl)boronic acid provides a straightforward method for covalently attaching it to the surface of pre-formed nanoparticles, creating a targeted delivery vehicle. The pH-responsive nature of the boronic acid linkage can then be used to trigger the release of an encapsulated drug within the acidic environment of a tumor. nih.gov
Functionalization of Nanostructures
(4-Formyl-3-nitrophenyl)boronic acid is an ideal molecule for the surface functionalization of various nanostructures, including magnetic nanoparticles, carbon dots, and gold nanoparticles. nih.govrsc.org This functionalization imparts new properties to the nanomaterials, particularly the ability to interact with biological systems in a specific and controlled manner.
The primary mechanism involves the boronic acid group's affinity for diols, which are abundant on the surfaces of cells, bacteria, and in glycoproteins. rsc.orgresearchgate.net By coating nanoparticles with this boronic acid derivative, they can be programmed to target and bind to these biological entities. The formyl group acts as a versatile anchor for attaching the molecule to the nanoparticle surface through various chemical reactions, such as reductive amination or Schiff base formation.
Research Findings on Boronic Acid Functionalized Nanoparticles
| Nanostructure | Functionalization Method | Application | Key Finding |
| Fe₃O₄ Magnetic Nanoparticles | Copolymerization of a boronic acid monomer onto the surface of silane-modified nanoparticles. rsc.org | Enrichment of pathogenic bacteria from samples. rsc.orgresearchgate.net | Phenylboronic acid groups on the nanoparticles reversibly bind to cis-diol structures on bacterial cell walls, allowing for magnetic separation and concentration. rsc.org |
| Carbon Dots (CDs) | One-pot hydrothermal synthesis using a boronic acid derivative as a functionalizing agent. nih.gov | Sensing of specific compounds like glucose or catechol. nih.gov | The fluorescence of the carbon dots is quenched upon binding of the target diol-containing molecule to the boronic acid on the surface. nih.gov |
| Polymeric Nanoparticles | Self-assembly of boronic acid-containing homopolymers via solvent displacement. nih.gov | Encapsulation and pH-dependent release of polyphenolic drugs. nih.gov | The nanoparticles can successfully load drugs containing diol moieties through boronate ester formation, with release triggered by a drop in pH. nih.gov |
Molecular Recognition and Sensing Applications of 4 Formyl 3 Nitrophenyl Boronic Acid
Sensing Modalities
Electrochemical Biosensor Architectures
(4-Formyl-3-nitrophenyl)boronic acid represents a versatile platform for the design of electrochemical biosensors, primarily leveraging the unique properties of the boronic acid moiety for molecular recognition. While specific architectures employing this exact compound are not extensively detailed in publicly available literature, several well-established strategies for other phenylboronic acid derivatives can be adapted, utilizing the distinct functionalities of the formyl and nitro groups to enhance sensor performance. electrochemsci.orgnih.govrsc.org
A common architecture involves the immobilization of the boronic acid derivative onto an electrode surface to create a recognition layer. electrochemsci.org For (4-Formyl-3-nitrophenyl)boronic acid, this can be achieved through several methods:
Self-Assembled Monolayers (SAMs): While this specific compound lacks a thiol or amine group for direct covalent bonding to gold or carbon electrodes, it can be functionalized or used in conjunction with other molecules to form a SAM. The formyl group, for instance, could potentially be used for covalent attachment to an aminated surface through reductive amination.
Polymer Films: The compound can be incorporated into a polymer matrix deposited on the electrode. Electropolymerization of a conductive polymer film, such as polyaniline or polypyrrole, in the presence of (4-Formyl-3-nitrophenyl)boronic acid could entrap the molecule, making its recognition sites available to the analyte. electrochemsci.org
Once immobilized, the biosensor's operation relies on the interaction of the boronic acid with target analytes, typically cis-diol-containing molecules like sugars, glycoproteins, or catecholamines. nih.govnih.gov This interaction forms a cyclic boronate ester, leading to a detectable electrochemical signal. The electron-withdrawing nature of the nitro and formyl groups on the phenyl ring is expected to lower the pKa of the boronic acid, facilitating diol binding at physiological pH.
The electrochemical detection can be realized through various techniques:
Amperometry/Voltammetry: These techniques measure the change in current or potential upon analyte binding. nih.gov While (4-Formyl-3-nitrophenyl)boronic acid itself is not redox-active, its binding to an analyte can alter the electrochemical properties of the electrode surface or influence the signal of a redox probe present in the solution or co-immobilized on the electrode. mdpi.com For instance, the binding of a bulky glycoprotein (B1211001) could hinder the access of a redox probe to the electrode surface, causing a decrease in the measured current.
Impedance Spectroscopy: Electrochemical Impedance Spectroscopy (EIS) measures the resistance and capacitance at the electrode-solution interface. The binding of a target molecule to the immobilized boronic acid will alter these properties, providing a label-free detection method. electrochemsci.org
A potential "sandwich-type" assay architecture could also be envisioned, where the target analyte is first captured by a primary recognition element on the electrode, and then (4-Formyl-3-nitrophenyl)boronic acid, conjugated to a signaling molecule (like an enzyme or a redox-active species), binds to the captured analyte, generating a signal proportional to the analyte concentration. electrochemsci.org
| Architecture Type | Immobilization Method | Detection Principle | Potential Analytes |
| Self-Assembled Monolayer | Covalent attachment via functionalized formyl group | Impedimetric or voltammetric changes upon diol binding | Glucose, Glycoproteins, Catecholamines |
| Polymer Film | Entrapment in an electropolymerized film | Modulation of polymer conductivity or redox probe signal | Sugars, Dopamine |
| Sandwich Assay | Conjugation to a signaling molecule | Signal amplification from the conjugated molecule after binding | Specific glycoproteins |
Boronate Probes for Reactive Oxygen and Nitrogen Species (ROS/RNS)
Arylboronic acids have emerged as a significant class of chemical probes for the detection of reactive oxygen and nitrogen species (ROS/RNS), which are implicated in a wide range of physiological and pathological processes. rsc.orgnih.govmdpi.com (4-Formyl-3-nitrophenyl)boronic acid, with its specific electronic characteristics, is poised to be a valuable tool in this area. The fundamental principle behind these probes is the oxidative cleavage of the carbon-boron bond by certain ROS/RNS, leading to the formation of a corresponding phenol (B47542) and boric acid. researchgate.net This reaction is often accompanied by a change in the fluorescence or electrochemical properties of the molecule, allowing for the detection and quantification of the oxidant.
The presence of strong electron-withdrawing groups, such as the nitro and formyl substituents in (4-Formyl-3-nitrophenyl)boronic acid, is expected to influence the reactivity of the boronic acid moiety towards ROS/RNS. These groups make the boron atom more electrophilic and can affect the rate and selectivity of the oxidation reaction.
Detection of Peroxynitrite and Hydroperoxides
Boronate-based probes are particularly effective for the detection of peroxynitrite (ONOO⁻) and hydroperoxides, most notably hydrogen peroxide (H₂O₂). researchgate.net The reaction mechanism involves the nucleophilic attack of the oxidant on the boron atom, followed by an intramolecular rearrangement that results in the cleavage of the C-B bond and the formation of a hydroxyl group on the aromatic ring.
A key feature of boronate probes is their differential reactivity towards various oxidants. The reaction of arylboronates with peroxynitrite is typically much faster than with hydrogen peroxide. This kinetic difference can be exploited to selectively detect peroxynitrite in the presence of a background of hydrogen peroxide. The electron-deficient nature of the aromatic ring in (4-Formyl-3-nitrophenyl)boronic acid may further modulate this selectivity.
The detection of these species can be achieved through various analytical methods. If the resulting phenolic product possesses distinct fluorescent properties compared to the parent boronic acid, fluorometric analysis can be employed. Alternatively, the change in redox properties upon conversion of the boronic acid to a phenol can be monitored electrochemically.
| Oxidant | Reaction Product | Key Features of Detection |
| Peroxynitrite (ONOO⁻) | 4-Formyl-3-nitrophenol | Rapid reaction kinetics, enabling selective detection. |
| Hydrogen Peroxide (H₂O₂) | 4-Formyl-3-nitrophenol | Slower reaction rate compared to peroxynitrite. |
Real-Time Monitoring in Chemical and Biological Systems
The rapid and specific reaction of boronate probes with certain ROS/RNS makes them suitable for real-time monitoring of these transient species in complex chemical and biological environments. rsc.org The ability to track the dynamic changes in ROS/RNS concentrations is crucial for understanding their roles in cellular signaling, oxidative stress, and disease pathogenesis.
For real-time monitoring applications, the probe must be able to respond quickly and selectively to fluctuations in the target analyte concentration. The reaction of (4-Formyl-3-nitrophenyl)boronic acid with peroxynitrite is expected to be sufficiently fast for such applications. By incorporating this probe into a suitable analytical platform, such as a fluorescence microscope or an electrochemical sensor, it is possible to continuously measure the production of these reactive species.
In cellular studies, the probe would need to be cell-permeable to access intracellular compartments where ROS/RNS are generated. The physicochemical properties of (4-Formyl-3-nitrophenyl)boronic acid, including its polarity and size, would determine its ability to cross cell membranes.
The real-time monitoring capabilities of boronate probes can provide valuable insights into dynamic biological processes. For example, they can be used to study the burst of ROS/RNS production in immune cells during phagocytosis or to monitor the effects of drugs on cellular oxidative stress levels.
| System | Monitoring Approach | Information Gained |
| Chemical Reactions | Spectrophotometric or electrochemical tracking of probe conversion | Reaction kinetics and oxidant generation rates |
| In Vitro Cellular Assays | Fluorescence microscopy with a cell-permeable probe | Spatiotemporal dynamics of intracellular ROS/RNS production |
| Biological Fluids | Electrochemical biosensor incorporating the probe | Real-time changes in biomarker levels related to oxidative stress |
Applications in Chemical Biology and Medicinal Chemistry Research
Building Blocks for Pharmaceutical Intermediates and Drug Discovery
The unique combination of reactive sites makes (4-Formyl-3-nitrophenyl)boronic acid a valuable building block in the synthesis of pharmaceutical intermediates and in the broader field of drug discovery. rsc.orgnih.gov Boronic acids are recognized as "privileged" structures in medicinal chemistry due to their versatile reactivity, stability, and relatively low toxicity. nih.gov The presence of the boronic acid group allows for its use in key carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, which is a cornerstone of modern pharmaceutical synthesis.
The formyl group provides a site for derivatization, enabling the construction of more complex molecular architectures through reactions like reductive amination and Schiff base formation. This dual reactivity allows chemists to incorporate the nitrophenylboronic acid scaffold into larger molecules, which may serve as precursors to active pharmaceutical ingredients (APIs). For instance, the related compound 4-Formylphenylboronic acid is a known intermediate in the synthesis of the antihypertensive drug Telmisartan. curiaglobal.com
In drug discovery, the incorporation of boronic acids into candidate molecules has led to the development of several FDA-approved drugs, such as the anticancer agent Bortezomib and the antibiotic Vaborbactam. nih.govresearchgate.net These drugs function by forming reversible covalent bonds with their biological targets, often the active site serine residues of proteases or β-lactamases. researchgate.net The scaffold of (4-Formyl-3-nitrophenyl)boronic acid offers a starting point for designing novel inhibitors that can target a variety of enzymes, leveraging the unique properties of the boronic acid warhead. nih.gov
Bioconjugation Strategies with (4-Formyl-3-nitrophenyl)boronic Acid
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a critical technology in chemical biology and medicine. rsc.org The distinct functional groups of (4-Formyl-3-nitrophenyl)boronic acid allow for multiple bioconjugation strategies. rsc.org
The primary strategies involve:
Boronate Ester Formation : The boronic acid group can react with cis-1,2- or 1,3-diols present in many biomolecules, most notably the saccharide residues found on glycoproteins and cell surfaces, to form reversible boronate esters. rsc.orgrsc.org
Iminoboronate Formation : The ortho-positioning of the formyl group relative to the boronic acid (in related isomers) can facilitate rapid and reversible iminoboronate formation with hydrazines or hydroxylamines. researchgate.netnih.gov While the groups are meta and para in this specific compound, the aldehyde functionality is still readily available for standard imine or oxime formation. nih.gov
These reactions are often biocompatible, proceeding in aqueous solutions at or near neutral pH, which is essential for maintaining the structure and function of biological molecules. rsc.org
The functional handles of (4-Formyl-3-nitrophenyl)boronic acid are well-suited for immobilizing biomolecules onto surfaces or linking them to other molecules. The aldehyde group can be used to covalently attach the molecule to amine-functionalized surfaces or polymers through reductive amination. Subsequently, the boronic acid group is displayed and available to capture diol-containing biomolecules like glycoproteins, RNA, or cells. researchgate.net
A prominent example using a related compound involves the conjugation of 4-formylphenylboronic acid to chitosan (B1678972), a biocompatible polymer. researchgate.netresearchgate.net The aldehyde of the boronic acid reacts with the amine groups of chitosan to form a Schiff base, which is then reduced to a stable secondary amine. researchgate.net The resulting boronic acid-functionalized chitosan can then interact with glucose, demonstrating its utility in creating glucose-sensing materials. researchgate.netresearchgate.net This principle can be extended to attach various biomolecules to surfaces for applications in diagnostics, biosensors, and affinity chromatography. nih.gov
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing systemic toxicity. Phenylboronic acid (PBA) and its derivatives are increasingly used to create "smart" drug delivery systems that respond to specific biological cues. nih.gov
(4-Formyl-3-nitrophenyl)boronic acid can be incorporated as a component in such systems in several ways:
Targeting Sialic Acid : Many cancer cells overexpress sialic acid residues on their surfaces. nih.gov The boronic acid moiety can selectively bind to the diol groups of these sialic acids, allowing nanoparticles or drug conjugates decorated with this compound to target cancer cells specifically. nih.gov
pH-Responsive Release : The affinity of boronic acids for diols is pH-dependent. The acidic microenvironment of tumors (pH ~6.5) can trigger the dissociation of boronate esters formed at physiological pH (7.4), enabling the release of a conjugated drug specifically at the tumor site. nih.gov
Glucose-Responsive Systems : Boronic acids are widely studied for creating glucose-responsive systems for insulin (B600854) delivery. researchgate.netdovepress.com A carrier functionalized with (4-Formyl-3-nitrophenyl)boronic acid could be designed to release insulin in response to high glucose levels, as glucose competes for binding to the boronic acid. researchgate.net
The aldehyde group serves as the anchor point to link the boronic acid derivative to the nanoparticle, polymer, or drug, making it an integral part of the delivery vehicle's design. nih.gov
Development of Biologically Active Molecules
The core structure of (4-Formyl-3-nitrophenyl)boronic acid is a scaffold for the synthesis of new, biologically active molecules, including potential therapeutic agents.
Both boronic acids and nitroaromatic compounds have been investigated for their anticancer properties. nih.govmdpi.com Boronic acid derivatives, most famously Bortezomib, can act as potent enzyme inhibitors. nih.gov The nitroaromatic group is also a feature in some compounds synthesized as potential anticancer agents, where it is thought to contribute to their mechanism of action, possibly through alkylating properties after reduction in hypoxic tumor environments. nih.govresearchgate.net
Research on related boronic-imine compounds has shown promising results. For example, imines synthesized from substituted phenylboronic acids and various amines have demonstrated cytotoxicity against cancer cells. nih.gov In one study, boronic-imine compounds were tested against prostate cancer cells, showing a significant decrease in cell viability while being less toxic to healthy cells. nih.gov This suggests that derivatives of (4-Formyl-3-nitrophenyl)boronic acid, formed by reacting its aldehyde group, could yield novel and selective anticancer compounds. mdpi.com
Table 1: Cytotoxic Activity of Related Boronic-Imine Compounds against Prostate Cancer Cells This table is based on data for compounds structurally related to derivatives of (4-Formyl-3-nitrophenyl)boronic acid.
| Compound ID | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |
|---|---|---|---|
| B5 | 5 | 33 | 71 |
| B7 | 5 | 44 | 95 |
Source: Adapted from research on boronic-imine structures. nih.gov
The unique ability of boronic acids to bind to glycans (sugars) makes them attractive candidates for developing antiviral agents. researchgate.net Many viruses, including influenza, initiate infection by binding to sialic acid receptors on the host cell surface. Boronic acid-containing molecules can act as competitive inhibitors, binding to these viral glycoproteins and blocking their attachment to host cells. researchgate.net
Studies have shown that modifying known antiviral scaffolds with boronic acids can significantly enhance their activity against the influenza A virus (IAV). researchgate.net Furthermore, some nitro-containing compounds have also been explored as potential antiviral agents. researchgate.net The boronic acid moiety can also target viral proteases, which are crucial for viral replication. researchgate.net The development of boronic acid-based inhibitors for enzymes like the hepatitis C virus (HCV) NS3 protease highlights this strategy. researchgate.net Therefore, (4-Formyl-3-nitrophenyl)boronic acid serves as a promising starting material for designing broad-spectrum antiviral drugs that could target either host-virus interactions or essential viral enzymes. nih.gov
Enzyme Inhibitors
Boronic acids are a prominent class of enzyme inhibitors, famously exemplified by the proteasome inhibitor bortezomib. nih.govresearchgate.net They function by forming a stable, tetrahedral complex with the catalytic serine, threonine, or cysteine residues in the active site of enzymes, mimicking the transition state of substrate hydrolysis. researchgate.net This mechanism is particularly effective for serine proteases and β-lactamases. nih.gov
While structurally related compounds such as 3-nitrophenylboronic acid have been investigated as β-lactamase inhibitors, specific inhibitory data (e.g., IC₅₀ or Kᵢ values) for (4-Formyl-3-nitrophenyl)boronic acid against specific enzymes are not documented in the available literature. The electrophilic nature of the boron atom, combined with the electron-withdrawing effects of the nitro and formyl groups, suggests potential inhibitory activity, but this remains speculative without direct experimental evidence.
Biological Probe Development
The development of biological probes often utilizes the unique reactivity of boronic acids to selectively bind with 1,2- or 1,3-diols, which are common structures in biological molecules like saccharides and glycoproteins. nih.gov This interaction can be harnessed to design fluorescent sensors or other molecular probes. For example, 4-formylphenylboronic acid has been conjugated to polymers to create systems for glucose sensing. researchgate.net
The aldehyde (formyl) group on (4-Formyl-3-nitrophenyl)boronic acid provides a reactive handle for conjugation to other molecules, such as fluorophores or affinity tags, which is a desirable feature for probe development. A structurally similar compound, 4-carboxy-3-nitrophenylboronic acid, is noted for its application in sensor technology for detecting biomolecules. chemimpex.com Despite these promising structural features, there are no specific examples in the literature of (4-Formyl-3-nitrophenyl)boronic acid being developed or used as a biological probe.
Computational and Theoretical Studies on 4 Formyl 3 Nitrophenyl Boronic Acid
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule governs its reactivity, spectral properties, and intermolecular interactions. DFT calculations are central to predicting these characteristics.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net
For (4-Formyl-3-nitrophenyl)boronic acid, both the nitro (-NO₂) and formyl (-CHO) groups are strong electron-withdrawing groups. Their presence is expected to significantly lower the energy of the LUMO, making the molecule a potent electron acceptor. This would also result in a relatively small HOMO-LUMO gap compared to unsubstituted phenylboronic acid, indicating enhanced reactivity, particularly towards nucleophiles. nih.govmaterialsciencejournal.org
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. researchgate.net It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this molecule, strong positive potential (blue) would be predicted around the boron atom of the boronic acid group and the carbon atom of the formyl group, confirming their electrophilic nature. Negative potential (red) would be concentrated on the oxygen atoms of the nitro, formyl, and boronic acid groups. researchgate.net
Global Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify reactivity. materialsciencejournal.org These include:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Electrophilicity Index (ω) = (I + A)² / (8 * η)
The strong electron-withdrawing nature of the substituents would be expected to yield a high electron affinity and a high electrophilicity index.
Illustrative Table of Calculated Electronic Properties:
A theoretical study would produce electronic data similar to that shown below. Note: These are typical values for a highly substituted arylboronic acid and are for illustrative purposes only.
| Property | Predicted Value (eV) |
| HOMO Energy | -7.50 |
| LUMO Energy | -3.10 |
| HOMO-LUMO Gap | 4.40 |
| Ionization Potential | 7.50 |
| Electron Affinity | 3.10 |
| Chemical Hardness | 2.20 |
| Electrophilicity Index | 6.03 |
Simulation of Boronic Acid-Diol Interactions
A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create five- or six-membered cyclic boronate esters. researchgate.net This interaction is fundamental to their use in sensors and materials. Computational simulations can provide detailed insight into the thermodynamics and kinetics of this binding process.
Binding Mechanism and Energetics: The interaction proceeds via the Lewis acidic boron atom attacking a hydroxyl group of the diol. rsc.org This process is highly dependent on pH, as the tetrahedral boronate anion, formed at higher pH, is often more reactive towards diols. researchgate.netnih.gov
Computational studies typically model this reaction by calculating the free energy change (ΔG) of the esterification process. A negative ΔG indicates a spontaneous reaction. DFT calculations can be used to model the reactants, the boronate ester product, and the transition state to determine the activation energy barrier, which provides information on the reaction kinetics. rsc.orgrsc.org The electron-withdrawing nitro and formyl groups in (4-Formyl-3-nitrophenyl)boronic acid increase the Lewis acidity of the boron atom, which is expected to lead to stronger binding (a more negative ΔG) with diols compared to unsubstituted phenylboronic acid. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the dynamic behavior of the boronic acid and a diol (such as glucose or catechol) in an explicit solvent, typically water. nih.gov These simulations track the movements of all atoms over time, allowing for the exploration of binding conformations, the role of water molecules in the reaction, and the stability of the resulting boronate ester. MD can help visualize the specific hydrogen bonding and steric interactions that stabilize the complex. nih.gov
Catalyst Design and Reaction Mechanism Elucidation
Arylboronic acids can act as Lewis acid catalysts for a variety of organic reactions, such as amidations and aldol (B89426) reactions. mdpi.com Computational chemistry is an invaluable tool for designing new boronic acid-based catalysts and for elucidating the detailed mechanisms of the reactions they catalyze.
Catalyst Design: Computational screening can be used to design more effective catalysts. By systematically modifying the substituents on the phenyl ring of a boronic acid in silico and calculating properties like Lewis acidity (often inferred from the LUMO energy or by calculating the energy of fluoride (B91410) ion binding), chemists can predict which structures will have enhanced catalytic activity. pnnl.gov For (4-Formyl-3-nitrophenyl)boronic acid, its high predicted Lewis acidity suggests it could be an effective catalyst for reactions that are accelerated by electron-deficient boronic acids.
Reaction Mechanism Elucidation: When a boronic acid catalyzes a reaction, for example, the direct amidation of a carboxylic acid and an amine, DFT is used to map out the entire reaction pathway. researchgate.net This involves:
Identifying all plausible intermediates and transition states.
Calculating the energies of each of these structures.
Constructing a free energy profile for the reaction.
The calculated energy profile reveals the rate-determining step (the step with the highest energy barrier) and explains the origin of selectivity. rsc.org For a reaction catalyzed by (4-Formyl-3-nitrophenyl)boronic acid, a plausible first step would be the formation of an acyloxyboronate intermediate with the carboxylic acid substrate, activating it for nucleophilic attack by the amine. Computational studies would quantify the energy barriers for this and subsequent steps. researchgate.netmdpi.com
Green Chemistry Approaches in the Synthesis and Application of 4 Formyl 3 Nitrophenyl Boronic Acid
Environmentally Benign Synthetic Routes
Traditional syntheses of arylboronic acids often rely on organometallic reagents like Grignard or organolithium compounds, which require anhydrous solvents and can be hazardous to handle on a large scale. Green chemistry seeks to replace these with safer, more efficient, and atom-economical alternatives.
Modern, more environmentally benign strategies focus on avoiding stoichiometric organometallic reagents and harsh reaction conditions. Catalytic methods represent a significant step forward.
Miyaura Borylation: This palladium-catalyzed reaction couples an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to form a boronate ester, which can then be hydrolyzed to the boronic acid. Current time information in Denbighshire, GB. This method offers a greener alternative by using catalytic amounts of a transition metal instead of stoichiometric magnesium or lithium.
C-H Borylation: A highly atom-economical approach involves the direct, transition-metal-catalyzed borylation of an aromatic C-H bond. Current time information in Denbighshire, GB. Catalysts based on iridium, rhodium, or palladium can functionalize the arene directly, eliminating the need for a pre-installed halide and thus reducing waste. Current time information in Denbighshire, GB.mdpi.com
For the synthesis of (4-Formyl-3-nitrophenyl)boronic acid, a plausible green route would start with 4-bromo-2-nitrobenzaldehyde, utilizing a palladium-catalyzed Miyaura borylation to install the boronic acid group under milder conditions than traditional methods.
| Method | Starting Material | Key Reagents | Green Chemistry Advantages |
| Grignard Route | 4-Bromobenzaldehyde | Mg, Trialkyl borate | High yields (up to 99%) have been reported for the formylphenylboronic acid precursor. acs.org |
| Nitration Route | Phenylboronic acid | Nitrating agents | Direct functionalization, but often suffers from low yields, poor regioselectivity, and deboronation. researchgate.net |
| Miyaura Borylation | Aryl Halide (e.g., 4-bromo-2-nitrobenzaldehyde) | B₂pin₂, Pd catalyst, Base | Avoids hazardous Grignard/organolithium reagents; catalytic process. Current time information in Denbighshire, GB. |
| C-H Borylation | 4-Formyl-3-nitrobenzene | B₂pin₂, Ir or Rh catalyst | Most atom-economical; avoids pre-functionalization of starting material. Current time information in Denbighshire, GB.mdpi.com |
Aqueous Reaction Media for Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, and a primary application for (4-Formyl-3-nitrophenyl)boronic acid. Traditionally performed in organic solvents like toluene (B28343) or DMF, a significant green advancement has been the adaptation of this reaction to aqueous media. Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. wikipedia.org The stability of boronic acids in water makes them particularly well-suited for such processes. researchgate.net
Successfully conducting these reactions in water often requires specialized catalyst systems to overcome the poor water solubility of many organic substrates and catalysts.
Water-Soluble Ligands: The most common strategy involves using palladium catalysts modified with water-soluble phosphine (B1218219) ligands. Sulfonated ligands, such as m-trisulfonated triphenylphosphine (B44618) (TPPTS), impart water solubility to the palladium complex, allowing the reaction to proceed in a homogenous aqueous phase. rsc.org More advanced, specially designed water-soluble ligands like s-SPhos have been shown to facilitate the coupling of a wide variety of substrates in water. organic-chemistry.orgnih.govbeilstein-journals.org
Surfactant and Phase-Transfer Catalysis: Amphiphilic molecules or phase-transfer agents can be used to create micelles or facilitate the interaction between reactants in different phases. Zwitterionic surfactant-type ligands have enabled Suzuki couplings to occur in pure water at room temperature. acs.org Additives like tetra-n-butylammonium bromide (TBAB) also enhance reaction rates in aqueous systems. acs.org
Ligand-Free Systems: In some cases, reactions can be performed with simple palladium salts (e.g., PdCl₂) in water, often with the aid of additives like β-cyclodextrin, which encapsulates the hydrophobic substrates and brings them into the aqueous phase for reaction. acs.org
These aqueous protocols are highly effective, tolerating a broad range of functional groups on both the boronic acid and the coupling partner. mdpi.comacsgcipr.org
| Catalyst System | Substrates | Solvent | Key Features |
| Pd(OAc)₂ / TPPTS | Aryl iodides, Arylboronic acids | Water | TPPTS is a common water-soluble ligand creating a homogeneous catalyst. rsc.org |
| PdCl₂(Ln@β-CD) | Aryl bromides, Arylboronic acids | Water | β-Cyclodextrin-based ligand acts as a phase-transfer agent; catalyst is recyclable. acs.org |
| Pd/DNA@MWCNTs | Aryl halides, Arylboronic acids | Ethanol/Water | Heterogeneous catalyst supported on DNA-modified carbon nanotubes; reusable and ligand-free. mdpi.com |
| Palladacycle / Na₂CO₃ | Aryl bromides, Arylboronic acids | Neat Water | Highly active catalyst allowing reaction at ambient temperature with no organic solvent. acsgcipr.org |
Solvent-Free Processes (e.g., Mechanochemistry)
Eliminating bulk solvents entirely represents a significant goal in green chemistry, as solvents account for the majority of waste in chemical processes. Mechanochemistry, which uses mechanical force (typically through ball-milling) to induce chemical reactions in the solid state, is a powerful solvent-free technique.
While the direct mechanochemical synthesis of arylboronic acids is not yet widely reported, the feasibility of using boronic acids in solvent-free coupling reactions has been demonstrated. For example, a C-N cross-coupling reaction between aryl boronic acids and other reactants has been successfully carried out using a copper mediator under ball-milling conditions. nih.gov This confirms that the boronic acid functional group is stable and reactive under mechanochemical stress.
A hypothetical solvent-free synthesis of (4-Formyl-3-nitrophenyl)boronic acid could be envisioned via a solid-state Miyaura borylation. This process would involve milling the solid starting material (4-bromo-2-nitrobenzaldehyde) with a solid boron source (B₂pin₂), a solid base (e.g., potassium acetate), and a solid palladium catalyst. Such a process would offer numerous environmental benefits:
Elimination of hazardous and volatile organic solvents.
Reduced energy consumption compared to heating solvents to reflux.
Potentially shorter reaction times and simplified product work-up.
In some cases, a technique known as Liquid-Assisted Grinding (LAG) is employed, where a minuscule amount of a liquid is added to the solid reactants. This can significantly enhance reaction rates and selectivity without the need for a bulk solvent. semanticscholar.org
Reduced Catalyst Loadings and Recyclable Systems
Palladium is a precious, expensive, and toxic metal. Therefore, minimizing the amount of palladium used (reducing catalyst loading) and enabling its recovery and reuse are critical green chemistry objectives for Suzuki-Miyaura reactions.
Reduced Catalyst Loadings: The development of highly active catalyst systems allows for reactions to proceed efficiently with very low amounts of palladium, often in the range of 0.01-0.1 mol%. acs.org Cooperative catalytic systems, for instance using a combination of palladium and a less expensive co-catalyst like copper, have been shown to couple a wide variety of substrates at room temperature with just 0.1 mol% of the palladium catalyst. researchgate.net
Recyclable Catalyst Systems: The most effective strategy for catalyst reuse is heterogenization—immobilizing the catalyst on a solid support. This allows the catalyst to be easily separated from the reaction mixture by simple filtration or other physical means.
Polymer Supports: Palladium complexes can be anchored to polymer beads, such as Merrifield resin. One such catalyst was shown to be recyclable for at least ten consecutive runs without a significant drop in activity. organic-chemistry.org
Inorganic Supports: Common and robust supports include activated carbon (Pd/C), zeolites, and silica. mdpi.comnih.govacsgcipr.org Pd/C is a commercially available and widely used heterogeneous catalyst that is effective for Suzuki couplings, often in aqueous media, and can be recovered by filtration. acsgcipr.org
Magnetic Nanoparticles: Supporting palladium on magnetic nanoparticles (e.g., Fe₃O₄) offers a particularly elegant solution for catalyst recovery. After the reaction, the catalyst can be collected from the solution using a simple external magnet. nih.gov
A crucial aspect of heterogeneous catalysis is preventing the metal from "leaching" off the support into the product solution. wikipedia.org Modern recyclable catalysts are designed to minimize leaching, ensuring both the longevity of the catalyst and the purity of the final product, with residual palladium levels often below 10 ppm. mdpi.com
Future Directions and Emerging Research Avenues
Integration in Advanced Functional Systems
The presence of a reactive formyl group and a boronic acid moiety makes (4-Formyl-3-nitrophenyl)boronic acid an ideal building block for the construction of advanced functional systems, particularly porous crystalline materials like Covalent Organic Frameworks (COFs). COFs are a class of polymers with a well-defined, porous structure, synthesized from organic monomers. tcichemicals.com
The formyl group can readily undergo condensation reactions with amines to form stable imine linkages, a common strategy in COF synthesis. tcichemicals.com Simultaneously, the boronic acid can form boroxine (B1236090) or boronate ester linkages, which are also foundational to COF chemistry. tcichemicals.comrsc.org The dual functionality of (4-Formyl-3-nitrophenyl)boronic acid allows for its use as a linker or a modulator in COF synthesis, enabling the creation of highly ordered, functional materials. For instance, 4-formylphenylboronic acid has been successfully employed in the synthesis of two-dimensional COFs. nih.gov
The incorporation of the nitro group into the COF structure is expected to impart unique electronic properties and could lead to materials with applications in gas storage, separation, and catalysis. The electron-deficient cavities within such COFs could exhibit selective binding properties for specific guest molecules.
Table 1: Potential Applications of (4-Formyl-3-nitrophenyl)boronic acid in Advanced Functional Systems
| Application Area | Role of (4-Formyl-3-nitrophenyl)boronic acid | Potential Advantages |
| Covalent Organic Frameworks (COFs) | Linker or modulator | Enhanced functionality, tunable porosity, and electronic properties. |
| Porous Polymers | Monomer | High surface area materials for adsorption and catalysis. |
| Supramolecular Assemblies | Building block | Formation of ordered structures with specific recognition capabilities. |
Exploration of Novel Catalytic Transformations
Arylboronic acids are recognized for their utility as catalysts in a variety of organic reactions. rsc.org Their catalytic activity stems from the Lewis acidic nature of the boron atom. The presence of strong electron-withdrawing groups, such as the nitro and formyl groups in (4-Formyl-3-nitrophenyl)boronic acid, is known to increase the Lewis acidity of the boronic acid. nih.govualberta.ca This enhanced acidity can lead to superior catalytic performance in reactions such as amide bond formation, esterification, and Friedel-Crafts alkylations. rsc.orgualberta.ca
The increased Lewis acidity of (4-Formyl-3-nitrophenyl)boronic acid could enable it to catalyze reactions under milder conditions or with higher efficiency compared to other boronic acid catalysts. Research in this area would involve screening this compound as a catalyst in a range of organic transformations and comparing its activity to existing catalysts. Mechanistic studies could provide insights into the role of the formyl and nitro groups in the catalytic cycle.
Table 2: Potential Catalytic Applications of (4-Formyl-3-nitrophenyl)boronic acid
| Reaction Type | Potential Role of the Compound | Expected Outcome |
| Amide Synthesis | Lewis acid catalyst | Activation of carboxylic acids towards nucleophilic attack by amines. |
| Esterification | Lewis acid catalyst | Promotion of the reaction between carboxylic acids and alcohols. |
| Friedel-Crafts Alkylation | Lewis acid catalyst | Activation of alcohols for electrophilic aromatic substitution. |
| Cycloaddition Reactions | Lewis acid catalyst | Acceleration of Diels-Alder and other cycloaddition reactions. |
Development of Highly Selective and Responsive Biosensors
Phenylboronic acids are widely used in the development of biosensors, particularly for the detection of saccharides and other diol-containing biomolecules. mdpi.com The boronic acid moiety can reversibly bind with 1,2- or 1,3-diols to form cyclic esters. mdpi.com This interaction forms the basis of many glucose sensors. magtech.com.cn
The electron-withdrawing substituents on (4-Formyl-3-nitrophenyl)boronic acid are expected to lower the pKa of the boronic acid. nih.gov This is advantageous for biosensing applications as it allows for efficient binding to diols at physiological pH. acs.org
Furthermore, the formyl and nitro groups offer additional opportunities for creating highly selective biosensors. The formyl group can be used to covalently attach the boronic acid to a sensor surface or to other reporter molecules. The nitro group can be electrochemically active, providing a built-in signal for electrochemical sensing. It can also be reduced to an amino group, which can then be further functionalized. These features could be exploited to develop sensors for a wide range of analytes beyond saccharides, including catechols, glycoproteins, and specific nucleic acid sequences. electrochemsci.orgnih.gov
Application in Next-Generation Smart Materials
Smart materials are designed to respond to external stimuli, such as changes in pH, temperature, or the presence of specific chemical species. The unique chemical functionalities of (4-Formyl-3-nitrophenyl)boronic acid make it a promising candidate for the development of such materials.
The formyl group can react with primary amines to form imine bonds, which are often reversible and can be sensitive to pH changes. This property could be utilized to create pH-responsive hydrogels or polymers. The boronic acid group's interaction with diols is also reversible and can be modulated by pH and the presence of competing diols. This has been used to create glucose-responsive polymers for drug delivery applications. mdpi.com
By incorporating (4-Formyl-3-nitrophenyl)boronic acid into polymer chains or cross-linked networks, it would be possible to design materials that exhibit dual or multiple responsiveness. For example, a material could be designed to release a therapeutic agent in response to both a change in pH and the presence of glucose, offering more precise control over drug delivery.
Innovations in Sustainable Synthesis Protocols
The development of sustainable and environmentally friendly methods for the synthesis of fine chemicals is a major goal in modern chemistry. Future research on (4-Formyl-3-nitrophenyl)boronic acid should focus on developing green and efficient synthetic protocols.
Traditional methods for the synthesis of substituted phenylboronic acids often involve the use of hazardous organolithium or Grignard reagents and require cryogenic temperatures. google.com More sustainable approaches could involve transition-metal-catalyzed C-H borylation of appropriately substituted benzaldehyde (B42025) derivatives. This method offers higher atom economy and avoids the use of pre-functionalized starting materials.
Another avenue for sustainable synthesis is the use of flow chemistry. Flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Developing a continuous flow synthesis for (4-Formyl-3-nitrophenyl)boronic acid would be a significant step towards its large-scale and environmentally responsible production. Research into the use of greener solvents and catalysts will also be crucial in minimizing the environmental impact of its synthesis. researchgate.net
Q & A
Q. What are the optimal reaction conditions for synthesizing (4-Formyl-3-nitrophenyl)boronic acid?
Synthesis requires precise control of temperature (typically 0–80°C), pH (near-neutral to avoid boroxine formation), and solvent selection (e.g., THF or DMF for solubility). Reaction progress should be monitored via thin-layer chromatography (TLC), with final purification by recrystallization or column chromatography. Structural confirmation relies on NMR, NMR, and high-resolution mass spectrometry (HRMS) to verify boronic acid functionality and substituent positions .
Q. How is (4-Formyl-3-nitrophenyl)boronic acid utilized in Suzuki-Miyaura cross-coupling reactions?
This compound serves as a key coupling partner for aryl halides, enabling C–C bond formation in pharmaceutical intermediates. Critical variables include catalyst choice (e.g., Pd(PPh)), base (e.g., NaCO), and solvent (e.g., dioxane/water mixtures). Optimization studies suggest ligand selection (e.g., SPhos) significantly impacts yield and regioselectivity .
Advanced Research Questions
Q. How do kinetic parameters influence the binding of (4-Formyl-3-nitrophenyl)boronic acid to diol-containing biomolecules?
Stopped-flow fluorescence studies reveal that boronic acid-diol binding occurs within seconds, with rates dependent on diol stereochemistry. For example, D-fructose binds faster () than D-glucose due to favorable stereoelectronic alignment. These kinetics are critical for real-time glucose-sensing applications, where rapid equilibrium is essential .
Q. What strategies mitigate non-specific interactions when using (4-Formyl-3-nitrophenyl)boronic acid in glycoprotein capture assays?
Secondary interactions (e.g., hydrophobic or electrostatic forces) can reduce selectivity. Adjusting buffer ionic strength (e.g., 150 mM NaCl) or using competitive eluents (e.g., sorbitol in pH 8.5 borate buffer) minimizes non-specific binding. Surface plasmon resonance (SPR) studies demonstrate that terminal saccharide moieties (e.g., sialic acid vs. mannose) also modulate affinity .
Q. How does boroxine formation impact the analytical characterization of (4-Formyl-3-nitrophenyl)boronic acid?
Boronic acids undergo dehydration to form boroxines under mass spectrometry (MS) conditions, complicating molecular ion detection. Derivatization with diols (e.g., 1,2-ethanediol) stabilizes the boronic ester form, enabling accurate MALDI-TOF analysis. This approach is critical for sequencing boronic acid-functionalized peptides or polymers .
Q. What computational methods guide the rational design of (4-Formyl-3-nitrophenyl)boronic acid derivatives for enzyme inhibition?
Density functional theory (DFT) predicts binding affinities by modeling reversible covalent interactions between the boronic acid and catalytic serine residues (e.g., in proteases). Molecular docking studies highlight the importance of the nitro and formyl substituents in orienting the compound within enzyme active sites .
Data Contradiction and Optimization
Q. How can conflicting reports on the reactivity of (4-Formyl-3-nitrophenyl)boronic acid in aqueous media be resolved?
Discrepancies arise from pH-dependent boronic acid equilibria (sp vs. sp hybridization). At physiological pH (7.4), the trigonal form dominates, enhancing diol binding. However, under acidic conditions (pH < 6), the tetrahedral form is favored, reducing reactivity. Buffering agents (e.g., phosphate vs. citrate) must be standardized to ensure reproducibility .
Q. What experimental design frameworks optimize multi-variable reactions involving (4-Formyl-3-nitrophenyl)boronic acid?
Surrogate-based optimization (e.g., mixed-integer algorithms) efficiently screens 3,696+ combinations of aryl halides, bases, ligands, and solvents. Pareto front analysis identifies conditions balancing yield (>85%) and purity (>95%), with ligand choice (XPhos) and solvent (toluene/ethanol) being critical variables .
Comparative Analysis
Q. How does (4-Formyl-3-nitrophenyl)boronic acid compare to structurally similar boronic acids in drug design?
The nitro group enhances electron-withdrawing effects, increasing Lewis acidity and diol-binding affinity compared to 4-methyl-3-nitro analogs. However, the formyl group introduces steric hindrance, reducing solubility in polar solvents. Structure-activity relationship (SAR) studies show that nitro positioning (para vs. meta) significantly impacts proteasome inhibition potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
